molecular formula C24H29ClFN3O3S B11348255 (4-Benzylpiperazin-1-yl){1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

(4-Benzylpiperazin-1-yl){1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11348255
M. Wt: 494.0 g/mol
InChI Key: DNYIHZNVHPTDJZ-UHFFFAOYSA-N
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Description

1-BENZYL-4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the benzyl and sulfonyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-BENZYL-4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Research: Study of its interactions with biological targets.

    Industrial Applications: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H29ClFN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C24H29ClFN3O3S/c25-22-7-4-8-23(26)21(22)18-33(31,32)29-11-9-20(10-12-29)24(30)28-15-13-27(14-16-28)17-19-5-2-1-3-6-19/h1-8,20H,9-18H2

InChI Key

DNYIHZNVHPTDJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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